[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that features a quinoline core substituted with bromophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. One common route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the bromophenyl group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a quinoline derivative.
Attachment of the fluorophenyl piperazine group: This could be done through a nucleophilic substitution reaction where a piperazine derivative reacts with a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Phenyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology
In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industry, it might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-BROMOPHENYL)-4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
- 2-(3-BROMOPHENYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
Uniqueness
The uniqueness of 2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can significantly affect its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C26H21BrFN3O |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
[2-(3-bromophenyl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H21BrFN3O/c27-19-5-3-4-18(16-19)25-17-23(22-6-1-2-7-24(22)29-25)26(32)31-14-12-30(13-15-31)21-10-8-20(28)9-11-21/h1-11,16-17H,12-15H2 |
InChI Key |
JZMDMXAFWXMQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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